![molecular formula C9H8N2O3 B1465073 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1190322-23-6](/img/structure/B1465073.png)

5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

概要

説明

“5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H8N2O . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 .

Synthesis Analysis

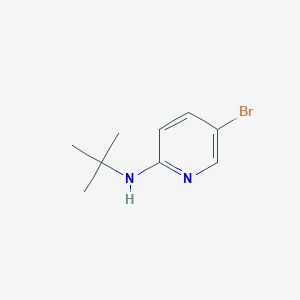

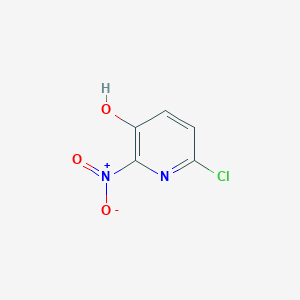

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid”, involves a design strategy where a group that could provide a hydrogen bond acceptor of suitable size was introduced into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring .Molecular Structure Analysis

The molecular structure of “5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is characterized by a pyrrolo[2,3-b]pyridine core with a methoxy group at the 5-position .科学的研究の応用

Cancer Therapy

This compound has been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer and liver cancer . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Inhibition of Cell Proliferation

In vitro, this compound has been found to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . This suggests that it could be used as a potential therapeutic agent in the treatment of breast cancer .

Inhibition of Cell Migration and Invasion

The compound has also been found to significantly inhibit the migration and invasion of 4T1 cells . This indicates that it could be used to prevent the spread of cancer cells, thereby inhibiting the progression of the disease .

Development of FGFR Inhibitors

This compound could be used in the development of FGFR inhibitors, which are currently under clinical investigation for the treatment of various cancers . FGFR inhibitors are an important and proven target for cancer therapeutics .

Blood Glucose Regulation

Due to the efficacy of this compound to reduce blood glucose, it may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Drug Development

Given its potent biological activities, this compound could be used as a lead compound in the development of new drugs. Its low molecular weight would be beneficial to the subsequent optimization .

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary targets of 5-Methoxy-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylic Acid are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

5-Methoxy-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylic Acid interacts with its targets, the FGFRs, by inhibiting their activity. This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .

Biochemical Pathways

The interaction of 5-Methoxy-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylic Acid with FGFRs affects signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs results in the deactivation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Result of Action

In vitro, 5-Methoxy-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylic Acid has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

特性

IUPAC Name |

5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-5-2-6-7(9(12)13)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCDATHBLOHRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NC=C2C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

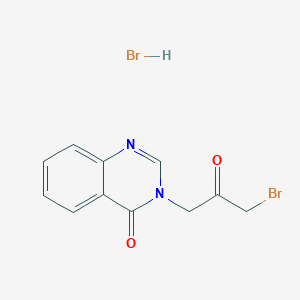

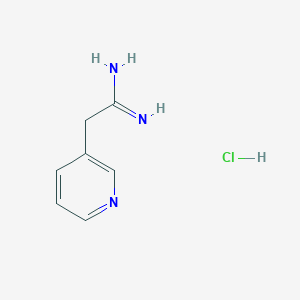

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

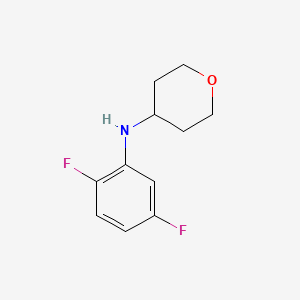

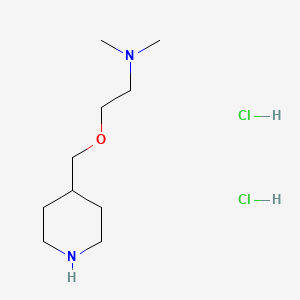

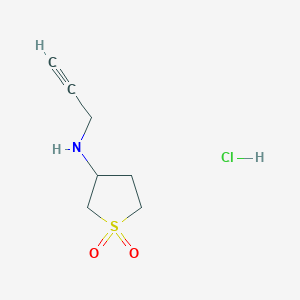

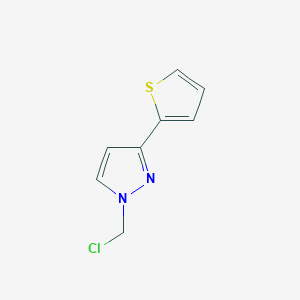

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(3,4-Dimethylbenzyl)-1-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl](3-hydroxy-1-piperidinyl)methanone](/img/structure/B1465000.png)

![N-[1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B1465002.png)

![1-[2-Methoxy-4-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B1465003.png)

![4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1465006.png)

![2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465008.png)